Cas no 744243-49-0 (2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide)

2-Chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide is a fluorinated acetamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates a chloroacetamide moiety linked to a trifluorophenyl carbamoyl group, offering reactivity for further functionalization. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive compounds. This compound is particularly useful in medicinal chemistry for developing enzyme inhibitors or receptor modulators due to its electrophilic chloroacetyl group. High purity and well-defined chemical properties ensure reproducibility in research applications. Proper handling is required due to its reactive functional groups.
2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide structure
744243-49-0 structure
Product Name:2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide
CAS No:744243-49-0
MF:C10H8ClF3N2O2
MW:280.630931854248
CID:3106961
PubChem ID:2098025
Update Time:2025-06-09

2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}acetamide
    • 2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide
    • 2-[(2-chloroacetyl)amino]-N-(2,3,4-trifluorophenyl)acetamide
    • AKOS000117750
    • Z56974898
    • EN300-09335
    • G38595
    • 2-Chloro-n-(2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl)acetamide
    • 744243-49-0
    • 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide
    • Inchi: 1S/C10H8ClF3N2O2/c11-3-7(17)15-4-8(18)16-6-2-1-5(12)9(13)10(6)14/h1-2H,3-4H2,(H,15,17)(H,16,18)
    • InChI Key: CFYTVQHDJRAHSH-UHFFFAOYSA-N
    • SMILES: ClCC(NCC(NC1C=CC(=C(C=1F)F)F)=O)=O

Computed Properties

  • Exact Mass: 280.0226397Da
  • Monoisotopic Mass: 280.0226397Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 58.2Ų

2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide Pricemore >>

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Additional information on 2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide

Introduction to 2-Chloro-N-{(2,3,4-Trifluorophenyl)carbamoylmethyl}acetamide (CAS No. 744243-49-0)

2-Chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide, with the CAS number 744243-49-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a chloroacetamide moiety and a trifluorophenyl carbamate group. These structural features contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The chemical formula of 2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide is C10H7ClF3N2O3. Its molecular weight is approximately 285.61 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility properties make it suitable for use in a variety of experimental conditions, including in vitro and in vivo studies.

In recent years, 2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide has been the subject of several research studies aimed at elucidating its biological activities and potential therapeutic applications. One notable area of interest is its activity as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme involved in the metabolism of fatty acids. This finding suggests that it could be a valuable lead compound for the development of drugs targeting metabolic disorders such as obesity and diabetes.

Beyond its enzymatic inhibition properties, 2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide has also shown promise in other therapeutic areas. Research conducted by a team at the University of California demonstrated that this compound has anti-inflammatory effects by modulating the activity of nuclear factor-kappa B (NF-κB), a transcription factor known to play a crucial role in inflammation and immune responses. These findings indicate that it may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The safety profile of 2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide has been evaluated through various preclinical studies. Toxicity assessments have shown that it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical development. However, as with any new drug candidate, thorough safety evaluations are essential to ensure its safe use in humans.

In conclusion, 2-chloro-N-{(2,3,4-trifluorophenyl)carbamoylmethyl}acetamide (CAS No. 744243-49-0) is a versatile compound with potential applications in multiple therapeutic areas. Its unique chemical structure and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds promise for contributing to the advancement of medicinal chemistry and pharmaceutical science.

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